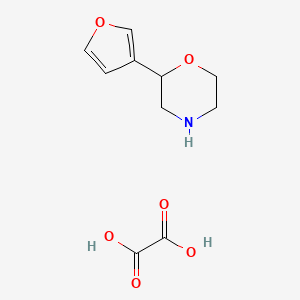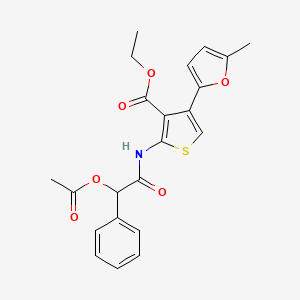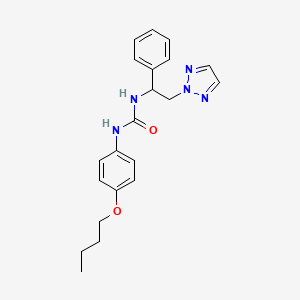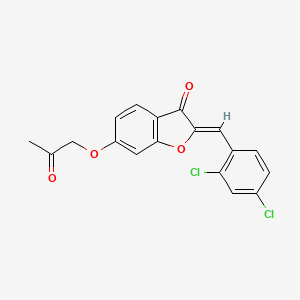
(Z)-2-(2,4-dichlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-(2,4-dichlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one, also known as DBB, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. DBB is a synthetic compound that has been synthesized through different methods, and its mechanism of action has been studied in detail.
Scientific Research Applications
Natural Source and Bioactivity
Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. Their natural occurrence and potent biological properties make them a focal point of chemical and pharmaceutical research, positioning these compounds as potential lead compounds in drug discovery. Notably, novel benzofuran derivatives have been explored for their anti-hepatitis C virus activity and anticancer applications, demonstrating the versatility and potential of these compounds in addressing various health conditions (Yu-hang Miao et al., 2019).
Antimicrobial Properties
Benzofuran derivatives have been identified as potent antimicrobial agents, with activity against a wide range of bacterial and fungal microorganisms. Their antimicrobial efficacy, compared with reference antibiotic drugs, highlights their potential in the development of new therapeutic agents to combat antibiotic resistance. The structure-activity relationship (SAR) studies of benzofuran compounds further elucidate the influence of electronic nature of substituents on their activity, underscoring the importance of molecular design in enhancing therapeutic activities (K. Dawood, 2019).
Antioxidant Activity
The antioxidant capacity of benzofuran derivatives is another significant area of interest, with implications for mitigating oxidative stress and preventing cell impairment. Some benzofuran compounds have been studied for their ability to neutralize active oxygen species and halt free radical processes, potentially delaying or inhibiting the onset of diseases associated with oxidative stress. These findings suggest the utility of benzofuran derivatives in developing treatments or preventative measures against oxidative stress-related conditions (Runzeng Liu & S. Mabury, 2020).
Synthetic and Medicinal Chemistry
The synthesis and chemical transformations of benzofuran derivatives have been extensively explored, leading to the development of novel compounds with enhanced biological activities. The versatility of the benzofuran scaffold allows for the creation of a wide range of pharmacologically active molecules, including those with antitumor, antibacterial, and anti-inflammatory properties. The ongoing research and development of benzofuran derivatives in synthetic and medicinal chemistry underscore their potential as a source of new therapeutic agents (Asha Hiremathad et al., 2015).
properties
IUPAC Name |
(2Z)-2-[(2,4-dichlorophenyl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2O4/c1-10(21)9-23-13-4-5-14-16(8-13)24-17(18(14)22)6-11-2-3-12(19)7-15(11)20/h2-8H,9H2,1H3/b17-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDYMTXCSXPAKB-FMQZQXMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(2,4-dichlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

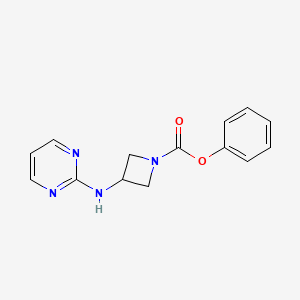
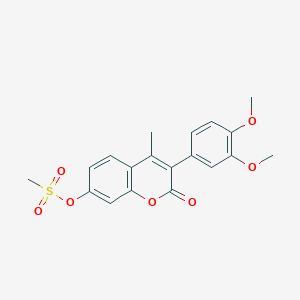

![N-(3-chloro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2633000.png)


![1-(3-Morpholin-4-ylpropanoylamino)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2633005.png)
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2633007.png)
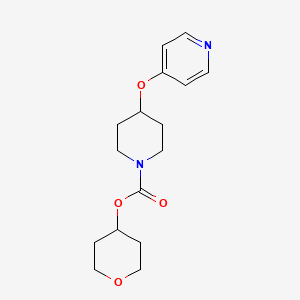
![3-cyano-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2633010.png)
